molecular formula C14H26N2O4 B1398551 Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate CAS No. 874801-65-7

Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate

Cat. No. B1398551
M. Wt: 286.37 g/mol
InChI Key: SRZLAHPSBSPHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate (also known as TB4-MOPC) is a synthetic compound with a wide range of applications in the scientific research field. TB4-MOPC is a type of dioxolane derivative, which is a heterocyclic compound containing two oxygen atoms in a ring structure. It has been used in the synthesis of various organic compounds, and has been studied for its potential therapeutic effects. In

Scientific Research Applications

Decomposition and Environmental Applications

Decomposition of Methyl Tert-Butyl Ether (MTBE)

A study by Hsieh et al. (2011) discusses the decomposition of MTBE, a compound related to tert-butyl derivatives, using a radio frequency (RF) plasma reactor. This research is relevant for environmental remediation efforts, particularly in decomposing and converting MTBE into less harmful substances like CH4, C2H4, and C2H2. The feasibility of applying RF plasma reactors for environmental cleanup showcases potential applications for similar tert-butyl compounds in mitigating pollution and enhancing air quality (Hsieh et al., 2011).

Synthetic Applications

Synthesis of N-Heterocycles via Sulfinimines

Philip et al. (2020) review the use of tert-butanesulfinamide, a related tert-butyl compound, in the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology offers access to diverse structures such as piperidines, pyrrolidines, and azetidines, which are crucial in pharmaceutical and natural product synthesis. The review highlights the versatility of tert-butyl compounds in facilitating the construction of complex, biologically active molecules (Philip et al., 2020).

properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-5-7-15(10-11-16)9-6-12(17)19-4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZLAHPSBSPHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138285
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate

CAS RN

874801-65-7
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874801-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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